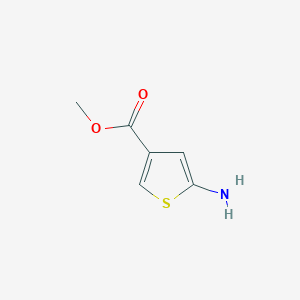

Methyl 5-aminothiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERXXPZQYBEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192879-33-7 | |

| Record name | methyl 5-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Methyl 5 Aminothiophene 3 Carboxylate

The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (often an amine like morpholine (B109124) or diethylamine). wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity, the accessibility of its starting materials, and its efficiency in producing highly functionalized thiophenes. nih.govumich.edu

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile. wikipedia.org This is followed by the addition of sulfur to the α-carbon. The exact mechanism of sulfur addition is not fully elucidated but is a key step leading to cyclization. The process concludes with an intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields in some cases. wikipedia.org

Table 1: Overview of the Gewald Reaction

| Feature | Description |

|---|---|

| Reaction Type | Multi-component condensation, Ring-forming |

| Reactants | Carbonyl compound (ketone/aldehyde), α-cyanoester, Elemental Sulfur |

| Catalyst | Base (e.g., morpholine, diethylamine) |

| Product | Polysubstituted 2-aminothiophene |

| Key Intermediate | α,β-unsaturated nitrile (from Knoevenagel condensation) |

Derivatization and Functionalization Strategies

Chemical Transformations of the Amino Group

The primary amino group in Methyl 5-aminothiophene-3-carboxylate is a key site for various chemical modifications, including the formation of Schiff bases, conversion via diazonium salts, and acylation reactions. These transformations are fundamental in the synthesis of numerous biologically active compounds.

The reaction of the amino group of aminothiophene carboxylates with aldehydes leads to the formation of Schiff bases, which are compounds containing an azomethine group (-C=N-). This reaction is typically carried out by refluxing the aminothiophene derivative with an appropriate aldehyde in a suitable solvent, often with a catalytic amount of acid. asianpubs.orgresearchgate.net

For instance, methyl and ethyl 2-aminothiophene-3-carboxylate derivatives have been successfully reacted with salicylaldehyde (B1680747) to produce the corresponding Schiff bases. asianpubs.orgasianpubs.org The yields for these reactions are generally good, ranging from 70-85% after recrystallization. asianpubs.orgasianpubs.org The resulting Schiff bases can act as ligands for the formation of metal complexes. researchgate.net

A study detailed the synthesis of a novel Schiff base by reacting methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 5-bromo-2-hydroxybenzaldehyde. researchgate.net This highlights the versatility of the reaction in accommodating various substituents on both the thiophene (B33073) and the aldehyde. Another research effort synthesized new Schiff base derivatives by reacting 2-amino-4,5,6,7-tetrahydrobenzo-(b)thiophene-3-carboxylate with different aldehydes, achieving yields between 65-70%. ajrconline.org

| Aminothiophene Reactant | Aldehyde Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl/Ethyl 2-aminothiophene-3-carboxylate derivatives | Salicylaldehyde | Corresponding Schiff bases | 70-85% | asianpubs.orgasianpubs.org |

| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-bromo-2-hydroxybenzaldehyde | Schiff base ligand (L) | Not specified | researchgate.net |

| 2-amino-4,5,6,7-tetrahydrobenzo-(b)thiophene-3-carboxylate | Various aldehydes | Schiff base derivatives | 65-70% | ajrconline.org |

The amino group of aromatic and heteroaromatic amines can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt can then undergo various substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.gov

While specific examples of diazotization of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for aromatic amines. For example, the Sandmeyer reaction can be used to replace the diazonium group with halides (Cl, Br, I), cyanide, and other nucleophiles. nih.gov A similar transformation has been reported for a pyrazole (B372694) derivative, where an amino group was converted to a bromo group using tert-butyl nitrite and copper(II) bromide, demonstrating the applicability of this methodology to heterocyclic systems. nih.gov

This synthetic route offers a powerful method for the functionalization of the thiophene ring at the position of the amino group, allowing for the introduction of substituents that are not easily accessible through other means.

Acylation of the amino group in this compound is a common strategy to form amides. These amides can serve as precursors for the synthesis of various heterocyclic compounds, notably thieno[2,3-d]pyrimidines. semanticscholar.orgnih.gov The reaction typically involves treating the aminothiophene with an acylating agent such as an acyl chloride or an acid anhydride.

For instance, the reaction of an aminothiophene carboxylate with chloroacetyl chloride yields the corresponding acetamido derivative. semanticscholar.org These intermediates can then be cyclized to form thienopyrimidines. The synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine derivatives has been achieved through the acylation of the amino group with various acyl and sulfonyl chlorides. researchgate.net

Thiocarbonylation, the introduction of a thiocarbonyl group (C=S), can be achieved by reacting the amino group with reagents like thiophosgene. This reaction would yield an isothiocyanate derivative, which is a highly reactive intermediate for the synthesis of various sulfur-containing heterocycles. While a specific example with this compound was not found in the provided results, this is a standard transformation for primary amines.

| Aminothiophene Reactant | Acylating Agent | Product | Application | Reference |

|---|---|---|---|---|

| Aminothiophene carboxylate | Chloroacetyl chloride | Acetamido derivative | Synthesis of thienopyrimidines | semanticscholar.org |

| 2-amino-3-thiophene carboxylic ester | ClCO(CH₂)₄Cl | Corresponding amides | Synthesis of thieno[2,3-d]pyrimidines | nih.gov |

| N-benzylthieno[3,2-d]pyrimidin-2-amine | Acyl and sulfonyl chlorides | Acylated and sulfonated derivatives | Potential antimicrobial agents | researchgate.net |

Functionalization of the Thiophene Core

Beyond the amino group, the thiophene ring itself can be functionalized to introduce a variety of substituents at the C-3, C-4, and C-5 positions. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new compounds with tailored properties.

The Gewald reaction and its variations provide a versatile method for the synthesis of 2-aminothiophenes with various substitution patterns. researchgate.net By choosing appropriate starting materials, it is possible to introduce substituents at the C-3, C-4, and C-5 positions of the thiophene ring during its formation.

Direct C-H functionalization of the thiophene ring is another powerful strategy. For example, palladium-catalyzed direct arylation has been used to introduce aryl groups at the C-5 position of methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also widely employed for the formation of C-C bonds on the thiophene core. nih.gov These reactions typically involve the coupling of a halogenated thiophene derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.gov Oxidative C-H/C-H cross-coupling reactions have also been developed for the direct coupling of thiophenes with other heterocycles. rsc.org

The catalytic asymmetric functionalization and dearomatization of thiophenes represent a cutting-edge area of research for creating chiral, three-dimensional molecules from flat, aromatic precursors. rsc.orgrsc.orgresearchgate.netnih.gov Thiophene has a high resonance stabilization energy, which makes its dearomatization challenging. rsc.org

Recent advancements have demonstrated that through the rational design of substrates and the use of chiral catalysts, it is possible to achieve asymmetric dearomatization of thiophenes with high enantioselectivity. rsc.orgresearchgate.net One strategy involves an organocatalytic enantioselective dearomatization through a remote asymmetric 1,10-conjugate addition. researchgate.net Another approach utilizes a chiral Brønsted base to catalyze the formation of a highly active intermediate that can activate the inert thiophene structure, leading to dearomatized chiral spiranes. rsc.orgresearchgate.net

While these methods have not been specifically reported for this compound in the provided results, they showcase the potential for the asymmetric functionalization and dearomatization of highly substituted thiophenes. These strategies open up new avenues for the synthesis of complex, chiral thiophene-containing molecules.

Hybrid Molecule Synthesis

The synthesis of hybrid molecules—compounds that combine two or more distinct pharmacophores or functional moieties into a single entity—is a prominent strategy in drug discovery and materials science. This compound is a valuable building block for creating such hybrids, primarily through reactions involving its nucleophilic amino group and the electrophilic ester function.

The amino group at the C5 position is a key handle for derivatization. It can readily undergo acylation, sulfonylation, and condensation reactions. For instance, reacting it with various acid chlorides or sulfonyl chlorides allows for the introduction of a wide array of substituents, effectively merging the aminothiophene core with other molecular fragments. A common strategy involves the condensation of the amino group with aldehydes or ketones to form Schiff bases, which can be further reduced to stable secondary amines or serve as intermediates for the synthesis of heterocyclic rings.

Another significant approach is the construction of fused heterocyclic systems. The inherent reactivity of the amino and ester groups, often in combination with an adjacent reactive site on the thiophene ring, can be exploited to build fused pyrimidine (B1678525), pyridine (B92270), or diazepine (B8756704) rings. This is analogous to the extensive use of other aminothiophene isomers, such as 2-aminothiophene-3-carboxamides, as precursors for thieno[2,3-d]pyrimidines. tubitak.gov.tr For example, reaction with nitriles or formamide (B127407) can lead to the formation of fused pyrimidine rings, a common motif in many biologically active compounds. sigmaaldrich.com

The following table outlines potential synthetic strategies for creating hybrid molecules starting from this compound, based on established aminothiophene chemistry.

| Reaction Type | Reagent/Condition | Potential Hybrid Structure |

| Acylation | Acid Chloride (R-COCl), Base | Amide-linked hybrid |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide-linked hybrid |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂-CO) | Imine-linked conjugate |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary amine-linked hybrid |

| Heterocycle Annulation | Isothiocyanates, Guanidine, etc. | Fused heterocyclic systems (e.g., thienopyrimidines) |

These derivatization pathways underscore the compound's role as a versatile platform for generating novel molecular architectures by combining its thiophene core with other functional units.

Metal Complexation and Coordination Chemistry

The field of coordination chemistry explores the interaction of metal ions with ligands to form complex structures. This compound possesses multiple potential donor atoms—the nitrogen of the amino group, the oxygen atoms of the ester group, and the sulfur atom of the thiophene ring—making it an interesting candidate as a ligand for metal complexation.

The most probable mode of coordination involves the formation of a chelate ring through bidentate coordination. Structural studies on the closely related isomer, methyl-3-aminothiophene-2-carboxylate, have shown strong intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, forming a stable six-membered pseudo-ring (S(6) motif). mdpi.com This inherent predisposition for the amino and carbonyl groups to interact suggests that this compound could readily act as an N,O-bidentate ligand to a metal center, forming a stable five-membered chelate ring.

In this coordination mode, the lone pair of electrons on the amino nitrogen and one of the lone pairs on the carbonyl oxygen would coordinate to the metal ion. This type of chelation is common for amino acid derivatives and other similar bifunctional ligands. mdpi.com

Beyond simple chelation, the thiophene sulfur atom could also participate in coordination, particularly with soft metal ions that have a high affinity for sulfur. This could lead to tridentate (N,O,S) coordination or the formation of bridged polynuclear complexes where the sulfur atom links two or more metal centers. The involvement of the thiophene sulfur in coordination is a well-documented phenomenon in the organometallic chemistry of thiophenes. researchgate.net Furthermore, the π-system of the aromatic thiophene ring could engage in π-bonding with transition metals, a common interaction mode for thiophene and its derivatives in hydrodesulfurization catalysis research. researchgate.net

The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (its hardness/softness, preferred coordination number, and geometry), the reaction conditions, and the presence of other competing ligands in the coordination sphere.

The table below summarizes the potential coordination sites and resulting complex types.

| Donor Atom(s) | Potential Coordination Mode | Resulting Complex Type |

| Amino (N), Carbonyl (O) | N,O-Bidentate Chelation | Mononuclear chelate |

| Amino (N), Carbonyl (O), Thiophene (S) | N,O,S-Tridentate Chelation | Mononuclear chelate |

| Thiophene (S) | Monodentate or Bridging | Mononuclear or Polynuclear complex |

| Thiophene Ring (π-system) | π-Coordination | Organometallic π-complex |

The study of such metal complexes is crucial, as the coordination of a metal can significantly alter the electronic properties and reactivity of the organic ligand, leading to novel applications in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While specific experimental NMR data for Methyl 5-aminothiophene-3-carboxylate (CAS No. 192879-33-7) is not widely reported, the expected spectral features can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each type of proton in the molecule. The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two protons on the thiophene (B33073) ring are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (approximately 6.0-8.0 ppm), with a small coupling constant characteristic of meta-coupling.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Six unique carbon signals are expected. The methyl ester carbon would resonate around 50-60 ppm. The carbonyl carbon (C=O) of the ester group would appear significantly downfield, typically in the 160-170 ppm range. The four carbons of the thiophene ring would have characteristic shifts in the aromatic region (approximately 100-150 ppm), with the carbon atoms bonded to the sulfur and nitrogen atoms showing distinct chemical shifts due to heteroatom effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OC H₃ | 3.7 - 3.9 (singlet) | 50 - 60 |

| -NH ₂ | Variable (broad singlet) | - |

| Thiophene H-2/H-4 | 6.0 - 8.0 (doublets) | 100 - 150 |

| Thiophene C -2/C -4 | - | 100 - 150 |

| Thiophene C -3 | - | 100 - 150 |

| Thiophene C -5 | - | 100 - 150 |

| C =O | - | 160 - 170 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would produce a strong, sharp absorption band around 1680-1720 cm⁻¹. The C-O stretching of the ester would be visible in the 1200-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl group and the aromatic ring would appear around 2900-3100 cm⁻¹. Vibrations associated with the thiophene ring (C=C and C-S stretching) would be observed in the fingerprint region below 1600 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium-Weak |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 157.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 157. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions can also be calculated, which are crucial for accurate mass determination in high-resolution mass spectrometry.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The conjugated system of the aminothiophene ring and the carboxylate group is expected to result in absorption in the UV-visible range. The spectrum would likely exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The exact absorption maximum (λmax) would be influenced by the solvent polarity. The presence of the amino group (an auxochrome) and the ester group on the thiophene chromophore would affect the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure

Detailed experimental X-ray crystallography data for the specific isomer this compound is not available in the reviewed sources. Structural analysis of a closely related isomer, Methyl 3-aminothiophene-2-carboxylate, reveals a monoclinic crystal system with a P2₁/c space group, suggesting a complex packing arrangement influenced by various intermolecular forces. mdpi.com However, without direct experimental data for this compound, the following subsections remain speculative.

The determination of the crystal system and space group requires single-crystal X-ray diffraction analysis. This information defines the symmetry and the arrangement of molecules within the unit cell of the crystal lattice. For this compound, this data is not currently published.

Crystal Packing Analysis

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific study on the crystal packing analysis of this compound. Detailed experimental data from single-crystal X-ray diffraction, which is essential for a thorough analysis of the crystal lattice and intermolecular interactions, is not publicly available at this time.

For illustrative purposes, studies on closely related isomers and derivatives of aminothiophene carboxylates often reveal common packing motifs. For instance, the analysis of Methyl 3-aminothiophene-2-carboxylate has shown the presence of strong N–H⋯O and N–H⋯N hydrogen bonds that play a crucial role in the crystal packing. Additionally, weaker interactions such as C–H⋯S and C–H⋯π contacts contribute to the stability of the three-dimensional structure. It is plausible that this compound would exhibit similar types of intermolecular interactions, driven by its amino and carboxyl functional groups. However, without experimental data, any description of its specific crystal structure would be speculative.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is necessary to elucidate its precise crystal packing arrangement and provide the detailed research findings and data tables requested.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used in conjunction with basis sets like 6-311++G(d,p) for such calculations on thiophene (B33073) derivatives. tandfonline.commdpi.com

Molecular structure optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the isomer Methyl 3-aminothiophene-2-carboxylate, DFT calculations have been performed to optimize its geometry, and the results show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.com

Key geometric parameters from the crystal structure of Methyl 3-aminothiophene-2-carboxylate provide insight into its bonding characteristics. mdpi.com

| Bond | Bond Length Range (Å) |

|---|---|

| C–S | 1.711–1.740 |

| C–N | 1.347–1.354 |

| C=O | 1.219–1.226 |

| C–O (ester) | 1.344–1.446 |

Vibrational frequency analysis is computationally performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. The calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of specific vibrational modes to the observed spectral bands. nanoient.orgiosrjournals.org

For aminothiophene derivatives, theoretical vibrational spectra are typically calculated using DFT methods like B3LYP. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nanoient.org

Key vibrational modes for this class of molecules include:

N-H Vibrations: The amino (NH₂) group exhibits symmetric and asymmetric stretching vibrations, typically found in the 3200–3500 cm⁻¹ region. nanoient.org

C-H Vibrations: Aromatic C-H stretching modes of the thiophene ring appear above 3000 cm⁻¹. iosrjournals.org

C=O Vibration: The carbonyl (C=O) stretching of the ester group is a strong, characteristic band, usually located in the 1680–1720 cm⁻¹ range. mdpi.com

C-S Vibrations: The thiophene ring C-S stretching modes are observed at lower frequencies, typically between 600–900 cm⁻¹. iosrjournals.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

For Methyl 3-aminothiophene-2-carboxylate, FMO analysis shows that both the HOMO and LUMO are primarily delocalized over the π-system of the thiophene ring. mdpi.com

The HOMO is significantly influenced by the electron-donating amino group, with the nitrogen atom contributing approximately 27.9% to this orbital. mdpi.com

The LUMO is concentrated more towards the electron-withdrawing carboxyl group, with the carbon atoms of this group contributing about 14.3%. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.537 eV | High chemical reactivity, low kinetic stability mdpi.com |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential onto the molecule's electron density surface. mdpi.com

In the ESP map of Methyl 3-aminothiophene-2-carboxylate, different colors represent different potential values:

Red regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, showing electron-poor areas that are favorable for nucleophilic attack.

Analysis of the ESP surface for this isomer shows the most negative potential is concentrated around the carbonyl oxygen atom of the carboxyl group. This is identified as the most probable site for electrophilic attack, with a calculated global surface minimum value of -32.64 kcal/mol. mdpi.com The regions around the amino group's hydrogen atoms are typically positive, indicating their role as potential hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantitative study of electron delocalization and hyperconjugative interactions. tandfonline.comnih.gov

In a molecule like Methyl 5-aminothiophene-3-carboxylate, NBO analysis would reveal key electronic features. For instance, in the related compound Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, NBO analysis highlights significant intramolecular charge transfer and hyperconjugative interactions. tandfonline.com These interactions, such as the delocalization of the nitrogen lone pair electrons (n) into the anti-bonding π* orbitals of the thiophene ring and carbonyl group, are crucial for stabilizing the molecule. The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their importance. tandfonline.com

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization. tandfonline.com

An ELF analysis for an aminothiophene derivative would show distinct basins of high localization. For example, a study on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate revealed localization basins corresponding to the C-C, C-S, C-N, and C-H bonds, as well as the lone pairs on the nitrogen, oxygen, and sulfur atoms. tandfonline.com This provides a clear, visual confirmation of the molecule's Lewis structure and the spatial arrangement of its electron pairs, offering a deeper understanding of its chemical bonding.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov This analysis is based on the change in electron density at a given point in the molecule as the total number of electrons changes. researchgate.net For thiophene derivatives, this analysis helps in understanding their chemical reactivity and selectivity in reactions. researchgate.net

The Fukui functions , , and are calculated to predict the sites for nucleophilic, electrophilic, and radical attacks, respectively. A higher value of the Fukui function on a specific atom indicates a greater reactivity at that site. researchgate.net Studies on analogous aminothiophene structures have shown that the sulfur atom in the thiophene ring is electron-rich, making the ring system act as a nucleophile. researchgate.net Conversely, the carbon atom of the carbonyl group in the carboxylate ester is susceptible to nucleophilic attack. researchgate.net Fukui function analysis on related thiophene derivatives has identified specific carbon and nitrogen atoms as the most reactive sites for nucleophilic and electrophilic attacks. nih.gov For the closely related compound Ethyl-2-amino-4-methyl thiophene-3-carboxylate, Fukui function analysis was employed to pinpoint possible sites for attacks by different substituents. nih.gov

| Type of Attack | Predicted Reactive Site | Rationale |

|---|---|---|

| Nucleophilic (prone to attack by nucleophiles) | Carbonyl Carbon (C=O) | This site is electron-deficient and thus susceptible to attack by electron-rich species. researchgate.net |

| Electrophilic (prone to attack by electrophiles) | Amino Group (NH2), Thiophene Ring | These sites are electron-rich, with the sulfur atom contributing to the nucleophilicity of the ring system. researchgate.net |

| Radical | Various atoms on the thiophene ring | Reactivity depends on the specific electronic distribution and stability of the resulting radical. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and simulating their electronic spectra, such as UV-Vis absorption spectra. nih.govnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in an experimental spectrum. nih.gov

For thiophene-based materials, TD-DFT has been widely used to model their photophysical properties. nih.gov However, studies have also shown that standard TD-DFT approximations can sometimes yield qualitatively incorrect results for certain thiophene compounds, such as spurious state inversions or wrong distributions of oscillator strengths. nih.gov Despite these potential challenges, TD-DFT remains a valuable tool. For instance, in the study of Ethyl-2-amino-4-methyl thiophene-3-carboxylate, the UV-Vis spectrum was calculated using the TD-DFT method with a Polarizable Continuum Model (PCM) to simulate solvent effects, and the results were compared with experimental data. nih.gov These calculations help in assigning the character of electronic transitions, such as identifying them as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule. nih.gov

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~350-400 | High | HOMO → LUMO (π→π) |

| S0 → S2 | ~280-320 | Moderate | HOMO-1 → LUMO (π→π) |

| S0 → S3 | ~240-270 | Low | n→π* |

Intermolecular Interaction Energy Analysis (Dispersion, Electrostatic)

The stability and packing of molecules in a crystal lattice are governed by intermolecular interactions. Computational energy-framework analysis allows for the quantification of these interactions, breaking them down into their constituent parts: electrostatic, dispersion, polarization, and repulsion energies. mdpi.com In a study on the closely related isomer, methyl-3-aminothiophene-2-carboxylate, the total interaction energy between molecular pairs was calculated to understand the forces stabilizing the crystal structure. mdpi.com

| Energy Component | Calculated Value (kJ/mol) | Contribution to Crystal Packing |

|---|---|---|

| Electrostatic (Eele) | -173.5 | Significant attractive force, enhanced by hydrogen bonding. |

| Dispersion (Edis) | -392.2 | Dominant attractive force. |

| Repulsion (Erep) | 368.3 | Major repulsive force, counteracts attractive forces. |

| Polarization (Epol) | -37.4 | Minor attractive force. |

| Total (Etot) | -326.6 | Net stabilizing energy of the crystal lattice. |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is used to map various properties, such as the normalized contact distance (d_norm). nih.gov Bright red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds. mdpi.comnih.gov

| Type of Contact | Percentage Contribution (%) | Associated Interaction |

|---|---|---|

| H···H | ~45-55% | van der Waals forces, general packing |

| O···H / H···O | ~15-25% | N–H⋯O Hydrogen Bonds |

| C···H / H···C | ~5-10% | Weak C-H interactions |

| S···H / H···S | ~5-10% | Weak S-H interactions |

| N···H / H···N | ~2-5% | N–H⋯N Hydrogen Bonds |

| Other (C···S, S···O, etc.) | <5% | Minor van der Waals contacts |

Molecular Dynamics (MD) Simulations and MMGBSA Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. When combined with Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations, this approach becomes a powerful tool for estimating the binding free energy of a ligand to a protein receptor. nih.govnih.gov

While specific MD and MMGBSA studies on this compound are not detailed in the provided literature, research on the closely related analogue, Ethyl-2-amino-4-methyl thiophene-3-carboxylate, has utilized these techniques. nih.gov In that context, molecular docking was first performed to predict the binding pose of the molecule within the active site of various protein receptors. nih.gov Subsequently, MD simulations were run to assess the stability of the ligand-protein complex over time. nih.gov The trajectories from the MD simulation are then used for MMGBSA calculations to determine the binding affinity. nih.gov This methodology is crucial in drug discovery for evaluating how strongly a potential drug molecule binds to its biological target, such as an enzyme or receptor. nih.govnih.gov

Biological and Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Studies of Thiophene-Based Compounds

The thiophene (B33073) ring is a prominent scaffold in medicinal chemistry, valued for its structural diversity and pharmacophoric properties. nih.gov Its electron-rich nature and bioisosteric characteristics allow it to interact with a wide range of biological targets. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene-based compounds, including derivatives of Methyl 5-aminothiophene-3-carboxylate. These studies systematically alter the chemical structure to understand how specific molecular features influence biological activity.

The biological activity of thiophene derivatives can be significantly modulated by the nature and position of substituents on the thiophene ring and its appended functional groups. The electronic properties of these substituents play a critical role; for example, the presence of electron-withdrawing groups on an associated benzylidene portion of a thiophene derivative was found to confer significant anticancer activity against a human lung cancer cell line. mdpi.com

SAR studies on 2-aminothiophene derivatives have revealed that modifications at the C-3, C-4, and C-5 positions can dramatically influence their biological effects. mdpi.com For instance, in a series of 3-amino thiophene-2-carboxamide derivatives, compounds with an amino group at the 3-position displayed more potent antioxidant and antibacterial activity than those with hydroxyl or methyl groups at the same position. nih.gov This enhancement is attributed to the electron-donating nature of the amino group, which increases the resonating electrons on the thiophene ring. nih.gov

In the context of anticancer activity, SAR studies of 5-substituted 2-amino-3-carboxymethylthiophene derivatives identified specific modifications that enhanced potency and selectivity. nih.gov Replacing an ethyl linker with a thioalkyl linker between the thiophene core and a substituted aryl group preserved or improved antiproliferative activity, whereas oxyalkyl or aminoalkyl linkers were detrimental. nih.gov Furthermore, introducing small, lipophilic substituents like 4-ethyl or 4-isopropyl on the aryl ring resulted in derivatives with greater potency and selectivity against T-lymphoma/leukemia cells compared to the parent compound. nih.gov

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Thiophene derivatives | Electron-withdrawing groups (e.g., p-Br) on benzylidene portion | Significant anticancer activity against A-549 lung cancer cells. | mdpi.com |

| 3-substituted thiophene-2-carboxamides | Amino group at position 3 vs. Hydroxyl or Methyl group | Amino group confers higher antioxidant and antibacterial activity. | nih.gov |

| 5-substituted 2-amino-3-carboxymethylthiophenes | Thioalkyl linker vs. Ethyl, Oxyalkyl, or Aminoalkyl linker | Thioalkyl linker preserves or improves anticancer potency and selectivity. | nih.gov |

| 5-substituted 2-amino-3-carboxymethylthiophenes | 4-ethyl or 4-isopropyl on terminal aryl ring | Increased potency (IC50: 0.3-0.4 µM) and selectivity against T-lymphoma/leukemia. | nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar properties to enhance a molecule's biological activity, modify its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.com The thiophene ring is frequently employed as a bioisostere for the phenyl ring, a substitution that can improve metabolic stability, physicochemical properties, and binding affinity. nih.gov

A direct example of this principle is the bioisosteric replacement of sulfur with selenium in the thiophene ring, creating 2-aminoselenophen (2-AS) derivatives. mdpi.com This S-Se bioisosterism has been explored in the development of antileishmanial agents, demonstrating that such modifications can modulate activity and expand the understanding of the essential pharmacophore. mdpi.com

The thiophene moiety has also been successfully used to replace benzene (B151609), methoxybenzene, and aniline (B41778) moieties in the design of potent and selective NMDA receptor antagonists. rsc.org This replacement was well tolerated by the receptor, indicating that the thiophene ring can effectively mimic the interactions of various substituted benzene rings. rsc.org Similarly, thiophene bioisosteres of spirocyclic ligands have been synthesized to probe structure-affinity relationships at sigma receptors, where the electron density of the thiophene ring was found to have a significant impact on affinity. nih.gov Another notable example is the successful replacement of an aliphatic nitro group with a trifluoromethyl group in cannabinoid receptor modulators, which resulted in compounds with greater potency and improved metabolic stability. acs.org This highlights the broad utility of bioisosteric replacement in drug design, a principle readily applicable to thiophene-based scaffolds. acs.org

| Original Moiety | Bioisosteric Replacement | Application/Target | Outcome | Reference |

|---|---|---|---|---|

| Phenyl ring | Thiophene ring | General drug design | Improves metabolic stability, physicochemical properties, and binding affinity. | nih.gov |

| Sulfur (in 2-aminothiophene) | Selenium (in 2-aminoselenophen) | Antileishmanial agents | Modulates biological activity, useful for pharmacophore exploration. | mdpi.com |

| Benzene, Methoxybenzene, Aniline | Thiophene ring | GluN2B selective NMDA receptor antagonists | Replacement is well tolerated, maintaining high affinity for the receptor. | rsc.org |

| Aliphatic Nitro Group | Trifluoromethyl Group | CB1 Receptor Positive Allosteric Modulators | Resulted in more potent compounds with improved metabolic stability. | acs.org |

Therapeutic Potential and Mechanisms of Action

Derivatives of the 2-aminothiophene scaffold, including those originating from this compound, have demonstrated a wide spectrum of pharmacological activities. nih.gov These compounds serve as promising selective inhibitors, modulators, and receptors in medicinal chemistry, with research focusing on their potential as anticancer, antimicrobial, and antiparasitic agents. nih.gov

Thiophene-based compounds have emerged as a significant class of anticancer agents, with many derivatives exhibiting potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov One of the key mechanisms underlying this activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis. nih.govmdpi.com By inhibiting VEGFR-2, these compounds can block the signaling pathways that promote the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. mdpi.com

A series of novel thiophene-3-carboxamide (B1338676) derivatives based on the structure of PAN-90806 were developed as VEGFR-2 inhibitors. nih.gov One compound in this series, 14d , showed excellent anti-proliferative activity against multiple cancer cell lines (HCT116, MCF7, PC3, and A549) and potent VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Further studies confirmed that compound 14d targets VEGFR-2 in cells, inhibits its phosphorylation, induces apoptosis, and blocks the cell cycle. nih.gov Similarly, thieno[2,3-d]pyrimidine-based derivatives have been identified as highly potent VEGFR-2 inhibitors, with one compound exhibiting an IC₅₀ of 21 nM. nih.gov

Other thiophene derivatives have shown cytotoxicity through different mechanisms. For example, Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate and its analogues demonstrated selective inhibition of human T-lymphoma/leukemia cells with IC₅₀ values in the sub-micromolar range. nih.gov Thiophene carboxamides designed as biomimetics of Combretastatin A-4 (CA-4) also showed significant activity against the Hep3B liver cancer cell line. nih.gov

| Compound/Series | Target/Mechanism | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiophene-3-carboxamide derivative 14d | VEGFR-2 Inhibition | HCT116, MCF7, PC3, A549 | 191.1 nM (enzyme) | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 Inhibition | - | 21 nM (enzyme) | nih.gov |

| Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate | Antiproliferative | CEM (T-lymphoma) | 0.3-0.4 µM | nih.gov |

| Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate | Antiproliferative | CEM (T-lymphoma) | 0.3-0.4 µM | nih.gov |

| Phenyl-thiophene-carboxamide 2b | Antiproliferative (CA-4 biomimetic) | Hep3B (Liver cancer) | 5.46 µM | nih.gov |

Thiophene derivatives are recognized for their broad-spectrum antimicrobial and antifungal properties. researchgate.net The synthesis of various thiophene-containing heterocycles has yielded compounds with significant activity against both bacterial and fungal pathogens. researchgate.net

In a study of novel thiophene derivatives, compounds 7b and 8 , which feature a pyridine (B92270) side chain, exhibited antibacterial activity comparable to the standard drugs ampicillin (B1664943) and gentamicin (B1671437) against tested bacterial species. researchgate.net Structure-activity relationship studies revealed that the substituents at the 2-position of the thiophene ring significantly affect biological activity. researchgate.net Another study on thiophene-2-carboxamide derivatives found that 3-amino substituted compounds displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov Compound 7b from this series, which contains a methoxy (B1213986) group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with activity indices of 86.9%, 83.3%, and 82.6%, respectively, compared to ampicillin. nih.gov

Regarding antifungal activity, certain thiophene derivatives have shown potent effects. Compound 3 from one series displayed strong activity against Aspergillus fumigates, while other compounds were effective against Syncephalastrum racemosum. researchgate.net The antifungal potential of these compounds is often linked to their ability to disrupt fungal cell integrity or interfere with essential enzymes. mdpi.com

| Compound Series | Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide 7b | P. aeruginosa | Activity Index (%) | 86.9% | nih.gov |

| Thiophene-2-carboxamide 7b | S. aureus | Activity Index (%) | 83.3% | nih.gov |

| Thiophene-2-carboxamide 7b | B. subtilis | Activity Index (%) | 82.6% | nih.gov |

| Thiophene derivative 3 | Aspergillus fumigates | Potent Activity | Qualitatively described as potent. | researchgate.net |

| Thiophene derivative 4F | XDR Salmonella Typhi | MIC Value | 3.125 mg/mL | researchgate.net |

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed, and thiophene derivatives have emerged as a promising class of antileishmanial agents. nih.govnih.gov Research has focused on elucidating the pharmacophore—the essential set of molecular features necessary for biological activity—to guide the design of more potent compounds. mdpi.com

Studies on 2-aminothiophene derivatives have shown that the nature of substituents at the C-4 and C-5 positions of the thiophene ring is critical for modulating antileishmanial activity. mdpi.com The presence of a cycloalkyl ring fused to these positions appears to be important for activity, as its removal leads to a loss of potency. mdpi.com Furthermore, increasing the size of this cycloalkyl ring was found to enhance antileishmanial effects. mdpi.com

Specific thiophene derivatives have demonstrated significant efficacy against various Leishmania species. The 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of L. braziliensis, L. major, and L. infantum promastigotes with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov Its mechanism is associated with the loss of cell membrane integrity. nih.gov Hybrid compounds containing both cycloalka[b]thiophene and indole (B1671886) moieties have also shown significant antileishmanial activity, with the most active compounds exhibiting IC₅₀ values in the low microgram-per-milliliter range against L. amazonensis. capes.gov.br

| Compound/Series | Leishmania Species | Form | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| SB-200 | L. braziliensis | Promastigote | 4.25 µM | nih.gov |

| SB-200 | L. major | Promastigote | 4.65 µM | nih.gov |

| SB-200 | L. infantum | Promastigote | 3.96 µM | nih.gov |

| SB-200 | L. infantum | Amastigote | 2.85 µM | nih.gov |

| Thiophene-indole hybrid TN8-7 | L. amazonensis | Promastigote | 2.1 µg/mL | capes.gov.br |

| Thiophene-indole hybrid TN6-1 | L. amazonensis | Promastigote | 2.3 µg/mL | capes.gov.br |

Antioxidant and Anti-inflammatory Properties

Thiophene-based compounds, including derivatives of this compound, have demonstrated notable antioxidant and anti-inflammatory activities. nih.govnih.gov The anti-inflammatory properties are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The presence of amines, amides, carboxylic acids, and esters on the thiophene ring is considered important for this biological activity. nih.gov

In specific studies, 3-amino thiophene-2-carboxamide derivatives have been evaluated for their antioxidant potential using the ABTS method. One such derivative, compound 7a , showed a significant inhibition of 62.0%, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov Generally, 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity (46.9–62.0% inhibition) compared to 3-hydroxy (28.4–54.9%) and 3-methyl (12.0–22.9%) analogues. nih.gov Furthermore, certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of ERK, p38, and NF-ĸB pathways. nih.gov

Modulators of Receptor Activity (e.g., A1-adenosine receptor, glucagon (B607659) antagonists)

Derivatives of aminothiophenes are prominent in modulating the activity of G protein-coupled receptors (GPCRs), which are significant drug targets.

A1-adenosine Receptor (A1AR) Modulation: 2-aminothiophene derivatives have been extensively studied as positive allosteric modulators (PAMs) of the A1-adenosine receptor. acs.orgnih.govnih.gov PAMs enhance the effect of the natural agonist, offering a more nuanced therapeutic approach compared to direct agonists. nih.gov Structure-activity relationship (SAR) studies of 2-amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones have identified that fluoro-substitutions on the terminal phenyl ring can enhance PAM activity. acs.orgnih.gov Molecular modeling suggests the PAM binding site is located on the receptor's outer surface, in contact with the phospholipid bilayer. nih.gov

Glucagon Receptor Antagonism: The glucagon receptor plays a key role in glucose homeostasis, and its antagonists are investigated as potential treatments for type 2 diabetes. researchgate.net A series of acylated aminothiophene nitriles were identified as competitive inhibitors of glucagon binding to its human receptor (hGCGR). researchgate.net In a separate line of research, 2-aminothiophene derivatives have been developed as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), which lowers blood glucose levels. nih.govnih.gov One such 2-aminothiophene-3-arylketone analogue was found to lower plasma glucose levels by 50% after 60 minutes in an in vivo mouse model. nih.gov

Anti-HIV, Hepatitis C, and Thrombolytic Activities

The structural versatility of the this compound core has led to its incorporation in agents targeting viral infections and thrombotic disorders.

Anti-HIV Activity: Thiophene[3,2-d]pyrimidine derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov By targeting the solvent-exposed region of the NNRTI-binding pocket, researchers have developed compounds with potent activity against wild-type HIV-1 and NNRTI-resistant strains. Several compounds exhibited EC50 values in the low nanomolar range, comparable to the approved drug Eravirine. nih.gov

Hepatitis C Activity: The core structure is used in compounds that inhibit HCV. Methyl-3-aminothiophene-2-carboxylate is a known intermediate for hepatitis C virus inhibitors. mdpi.com Thiophen urea (B33335) (TU) derivatives have been identified as a class of HCV entry inhibitors, with some compounds showing potent antiviral activities against genotypes 1 and 2, with EC50 values ranging from 0.04 to 27 nM. nih.gov

Antithrombotic Activity: While specific studies on "thrombolytic" activity (clot-busting) are not prominent, the related "antithrombotic" activity (preventing clot formation) is a recognized property of thiophene derivatives. Methyl-3-aminothiophene-2-carboxylate is cited as an important intermediate for drugs with antithrombotic activity. mdpi.com Rivaroxaban, a marketed antithrombotic agent, features a thiophene-2-carboxamide structure. nih.gov

Drug Design and Development Considerations

The development of drugs based on the this compound scaffold involves detailed studies of their metabolic fate and molecular interactions.

Pharmacokinetic and Pharmacodynamic Profile Studies

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is critical for drug development. For thiophen urea derivatives developed as HCV inhibitors, studies showed they possessed good pharmacokinetic properties. nih.gov However, significant cytotoxicity was observed for some compounds, highlighting the need for careful optimization to balance efficacy and safety. nih.gov For a series of 2-amino-5-arylethynyl thiophenes acting as A1AR PAMs, absorption, distribution, metabolism, excretion, and toxicological (ADMET) properties were predicted computationally to guide the selection of promising drug candidates. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. This method is frequently employed in the study of this compound derivatives to understand their mechanism of action at a molecular level.

For instance, docking studies of thiophene derivatives with the S. aureus tyrosyl-tRNA synthetase protein helped rationalize their antimicrobial activity by identifying key binding interactions. researchgate.net In the context of HCV, docking analysis suggested that thiophen urea derivatives could bind to the E2 envelope glycoprotein, thereby inhibiting viral entry. nih.gov Similarly, modeling of phenethyl amide inhibitors with the HCV NS3/4A protease indicated an interaction between the phenethyl amide group and the amino acid Lys-136. nih.gov These computational insights are crucial for guiding the rational design and optimization of more potent and selective inhibitors. scilit.com

Drug Target Deconvolution Strategies

The identification of the specific molecular target of a phenotypically active compound is a critical step in drug discovery, a process known as target deconvolution or target identification. This is often achieved through the design and synthesis of specialized chemical probes derived from the active compound. These probes are engineered to interact with and report on their biological targets.

For a compound like this compound, several theoretical strategies could be employed to create such probes:

Affinity-Based Probes: The core structure of this compound could be functionalized with a reactive group (e.g., a photo-affinity label like a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The photo-affinity label would allow for covalent cross-linking to the target protein upon photoactivation, and the reporter tag would enable the subsequent isolation and identification of the protein-probe complex using techniques like affinity purification followed by mass spectrometry.

Activity-Based Probes: If this compound were found to be an enzyme inhibitor, an activity-based probe could be designed. This would involve incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme, along with a reporter tag for detection and identification.

Currently, there is a lack of specific published research detailing the successful application of these strategies using probes derived directly from this compound for the purpose of drug target deconvolution.

Lead Optimization Approaches

Following the identification of a "hit" compound from a screening campaign, the process of lead optimization aims to improve its pharmacological and pharmacokinetic properties to generate a viable drug candidate. This iterative process involves the synthesis and testing of analogs of the lead compound.

For a hypothetical lead compound based on the this compound scaffold, several lead optimization strategies could be envisioned:

Structure-Activity Relationship (SAR) Studies: Systematic modifications would be made to the this compound structure to understand how different chemical groups influence its biological activity. This could involve:

Modification of the Amino Group: Acylation, alkylation, or arylation of the 5-amino group to explore the impact of different substituents on target binding.

Modification of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or carboxylic acids to modulate potency, selectivity, and pharmacokinetic properties.

Substitution on the Thiophene Ring: Introduction of various substituents at the available positions on the thiophene ring to probe for additional binding interactions.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile. For instance, the thiophene ring itself could be replaced by other five-membered heterocycles to assess the impact on activity and metabolism.

Scaffold Hopping: This more advanced technique involves replacing the core aminothiophene carboxylate scaffold with a structurally different one while retaining the key pharmacophoric elements responsible for biological activity. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

While these are standard and powerful techniques in medicinal chemistry, specific and detailed case studies applying these lead optimization approaches to this compound are not readily found in the scientific literature. The primary role of this compound, as evidenced by available information, appears to be that of a versatile building block for the synthesis of more complex heterocyclic systems. Further research is required to fully elucidate its potential as a direct scaffold for drug development and to document its journey through the rigorous processes of target deconvolution and lead optimization.

Applications in Materials Science and Industrial Chemistry

Functional Materials

The aminothiophene scaffold is a key component in the development of advanced functional materials. Thiophene (B33073) derivatives, including aminothiophene carboxylates, are utilized in the creation of dyes, liquid crystals, molecular wires, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) asianpubs.org. The inherent electronic properties of the thiophene ring, such as its electron-rich nature and potential for extended π-conjugation, make it a desirable component in organic electronic and optoelectronic devices nih.gov.

Dyes: Derivatives of aminothiophenes are employed as precursors for azo dyes. The amino group on the thiophene ring can be diazotized and coupled with various aromatic compounds to produce a range of colors. Thiophene-based azo disperse dyes have been a subject of commercial interest and significant patent activity, particularly following the development of efficient synthetic routes like the Gewald reaction sapub.org. These dyes are utilized for coloring synthetic fibers such as polyester and nylon sapub.org.

Liquid Crystals: Thiophene-based molecules have been investigated for their liquid crystalline properties. The rigid, rod-like structure that can be formed by incorporating thiophene units into larger molecules is conducive to the formation of mesophases. For instance, calamitic mesogens based on thiophene have been synthesized and shown to exhibit nematic phases, which are essential for display technologies orientjchem.org. The specific molecular architecture, including the nature of terminal groups, plays a crucial role in determining the liquid crystalline behavior orientjchem.org.

Molecular Wires: The ability of thiophene units to be linked into conjugated polymers makes them suitable candidates for molecular wires. These materials can conduct electricity along the polymer backbone, a property that is being explored for nanoscale electronic components.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are extensively used in the emissive layers of OLEDs researchgate.net. Donor-π-acceptor (D-π-A) type molecules, which can be synthesized from aminothiophene derivatives, are particularly effective as emitters. For example, a fluorophore incorporating a thieno[3,2-b]thiophene π-conjugated linker has demonstrated high fluorescence quantum yields and has been successfully fabricated into a solution-processed OLED with excellent performance metrics beilstein-journals.orgnih.gov. The design of such materials often involves linking electron-donating and electron-accepting units through a conjugated spacer to tune the emission color and efficiency beilstein-journals.orgresearchgate.net.

Field-Effect Transistors (FETs): The semiconducting properties of thiophene-based materials make them prime candidates for the active layer in organic field-effect transistors (OFETs). Thiophene derivatives have been shown to exhibit good charge carrier mobility nih.govresearchgate.net. For instance, derivatives of thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene have been synthesized and demonstrated p-type FET behavior with high hole mobilities and on/off current ratios, indicating their potential for use in high-performance organic electronics researchgate.net.

| Functional Material | Application of Thiophene Derivatives | Key Properties |

| Dyes | Precursors for azo disperse dyes for synthetic fibers sapub.org. | Tunable color, good lightfastness sapub.org. |

| Liquid Crystals | Formation of calamitic mesogens exhibiting nematic phases orientjchem.org. | Anisotropic properties, response to electric fields. |

| Molecular Wires | Building blocks for conjugated polymers for nanoscale electronics. | Electrical conductivity. |

| OLEDs | Emissive materials in the active layer researchgate.netbeilstein-journals.orgnih.gov. | High fluorescence quantum yield, tunable emission color beilstein-journals.orgnih.gov. |

| FETs | Active semiconducting layer in organic transistors nih.govresearchgate.net. | High charge carrier mobility, good on/off ratio researchgate.net. |

Organic Semiconducting Materials

The thiophene ring is a fundamental unit in many organic semiconducting materials due to its favorable electronic properties, including its ability to support charge delocalization and form ordered structures that facilitate intermolecular charge transport. Methyl 5-aminothiophene-3-carboxylate can be considered a valuable precursor for the synthesis of more complex, high-performance organic semiconductors.

Research has shown that the introduction of electron-donating (like the amino group) and electron-withdrawing (like the carboxylate group) substituents onto the thiophene ring can modulate the electronic energy levels (HOMO and LUMO) of the resulting materials. This tuning of the HOMO-LUMO gap is crucial for optimizing the performance of organic electronic devices nih.gov. For example, computational studies on thiophene-2-carboxamide derivatives have shown that the presence of an amino group can influence the HOMO-LUMO energy gap nih.gov.

Derivatives of aminothiophenes are used to construct larger, conjugated systems with desirable semiconducting properties. The amino group provides a reactive handle for N-arylation reactions, allowing for the extension of the conjugated system and the synthesis of N-arylated aminothiophene carboxylate analogues under mild conditions using copper-mediated cross-coupling reactions nih.gov. These extended structures are of interest for applications in organic solar cells and photovoltaic devices nih.gov.

The high chemical reactivity and low kinetic stability implied by the HOMO-LUMO gap of related compounds like methyl-3-aminothiophene-2-carboxylate suggest its utility as a starting material for designing novel inhibitors and functional materials mdpi.com.

| Property | Significance in Organic Semiconductors |

| HOMO-LUMO Energy Gap | Determines the electronic and optical properties, including absorption and emission wavelengths. Can be tuned by functional groups nih.gov. |

| Charge Carrier Mobility | A measure of how quickly charge can move through the material, a key performance metric for transistors. |

| Structural Order | The ability of molecules to self-assemble into ordered structures, which is crucial for efficient intermolecular charge transport. |

| Chemical Reactivity | The presence of reactive groups like the amine allows for further chemical modification and synthesis of more complex semiconducting molecules nih.gov. |

Intermediates in Agrochemical and Pesticide Synthesis

Aminothiophene derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The thiophene core is a structural component of numerous biologically active molecules.

Methyl 3-aminothiophene-2-carboxylate, a closely related compound, is identified as a key starting material in the production of agrochemicals that offer herbicidal protection mdpi.com. The versatility of the aminothiophene structure allows for the creation of a diverse range of molecules with potential pesticidal activities.

For instance, substituted 2-aminothiophene-3-carboxylates can be synthesized through variations of the Gewald reaction, providing access to a library of compounds for screening as potential agrochemicals researchgate.net. Furthermore, halogenated 2-thiophenecarboxylic acid derivatives, which can be prepared from thiophene precursors, serve as building blocks for new families of insecticides beilstein-journals.org. Patents also describe the synthesis of fungicides containing thiophene rings from intermediates like 3-carbomethoxy-4,5-dimethylthiophene google.com.

The synthesis of these agrochemicals often involves the chemical modification of the amino and carboxylate groups on the thiophene ring to produce the final active ingredient.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature contains limited specific research focused exclusively on Methyl 5-aminothiophene-3-carboxylate. The compound is primarily cataloged by chemical suppliers as a building block for organic synthesis. In contrast, its isomers, such as Methyl 3-aminothiophene-2-carboxylate and Methyl 2-aminothiophene-3-carboxylate, have received significantly more attention. mdpi.comsigmaaldrich.com Research on the broader class of 2-aminothiophenes and their derivatives is extensive, highlighting their importance as privileged scaffolds in medicinal chemistry due to a wide spectrum of biological activities. cabidigitallibrary.orgimpactfactor.org These activities include anti-inflammatory, antimicrobial, anticancer, and antileishmanial properties. impactfactor.orgtandfonline.commdpi.comnih.gov The general consensus is that aminothiophenes serve as crucial intermediates for creating more complex heterocyclic systems with therapeutic potential and for developing novel materials. researchgate.netresearchgate.net However, the specific contributions and unique properties of the 5-amino-3-carboxylate substitution pattern remain an under-investigated area.

Emerging Synthetic Methodologies

While specific, novel synthetic routes for this compound are not detailed in recent literature, established methods for related aminothiophenes provide a blueprint for its potential synthesis.

Gewald Reaction: The most prominent method for synthesizing 2-aminothiophenes is the Gewald reaction. cabidigitallibrary.orgresearchgate.net This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetate) in the presence of elemental sulfur and a base (such as morpholine (B109124) or diethylamine). impactfactor.orgtandfonline.com Variations of this reaction could potentially be adapted to yield the desired 5-aminothiophene structure, although this substitution pattern is less common than the 2-amino product.

Multistep Synthesis: A plausible route could involve a multistep process starting from a pre-functionalized thiophene (B33073) ring. For example, a process could start with a 3-oxotetrahydrothiophene, which can be converted to a 3-aminothiophene through reaction with a hydroxylamine (B1172632) salt. google.com Subsequent reactions to introduce the carboxylate group at the 3-position and the amino group at the 5-position would be required.

Novel Catalytic Approaches: The field of heterocyclic synthesis is continually evolving, with new catalytic methods being developed. Palladium-catalyzed cross-coupling reactions, for instance, are used for creating substituted aryl thiophenes. researchgate.net Future methodologies could involve C-H activation or other advanced catalytic systems to construct the this compound scaffold with high regioselectivity and efficiency. A patent for a related compound, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, describes an industrial process involving dimethyl 3-oxoglutarate, malononitrile, sulfur, and morpholine, showcasing a Gewald-type approach for highly substituted thiophenes. google.com

Advanced Characterization Techniques

The structural elucidation of this compound would rely on a suite of advanced spectroscopic and analytical techniques, similar to those used for its isomers and derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern on the thiophene ring. tandfonline.comnih.gov

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and vibrations associated with the thiophene ring. impactfactor.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. mdpi.comnih.gov

Crystallographic and Computational Analysis:

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides unambiguous confirmation of the molecular structure and reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Computational Studies (DFT): Density Functional Theory (DFT) calculations are increasingly used to predict molecular properties. These studies can calculate optimized geometries, vibrational frequencies (to compare with IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions within the crystal lattice. mdpi.com

| Technique | Purpose for Characterization | Reference (for related compounds) |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of substitution pattern. | nih.govnih.gov |

| IR Spectroscopy | Identification of key functional groups (N-H, C=O). | impactfactor.orgnih.gov |

| Mass Spectrometry | Confirmation of molecular weight and formula. | mdpi.comnih.gov |

| X-ray Diffraction | Unambiguous determination of 3D molecular structure. | mdpi.com |

| DFT Calculations | Prediction of geometry, spectra, and electronic properties. | mdpi.comnih.gov |

Prospects in Drug Discovery and Development

The aminothiophene scaffold is a cornerstone in medicinal chemistry, and this compound holds potential as a valuable building block for new therapeutic agents. Derivatives of aminothiophene esters have demonstrated a wide array of pharmacological activities.

Anticancer Activity: Various 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents, showing selective activity against specific cancer cell lines, including prostate cancer and T-cell lymphoma. nih.gov Some derivatives induce apoptosis and cause cell cycle arrest. nih.gov Ortho-amino thiophene carboxamides have been designed as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov

Antimicrobial and Antiprotozoal Activity: The thiophene nucleus is present in numerous compounds with antibacterial and antifungal properties. nih.gov Furthermore, 2-aminothiophene derivatives have been investigated as promising drug candidates against leishmaniasis. mdpi.com

Other Therapeutic Areas: The versatility of the aminothiophene core is demonstrated by its use in developing positive allosteric modulators of the GLP-1 receptor for type 2 diabetes treatment, anti-inflammatory agents, and compounds targeting neurological disorders. tandfonline.comchemimpex.comnih.gov

While these activities are reported for the broader class of compounds, they underscore the potential of this compound as a starting material for generating new chemical entities with significant therapeutic promise.

| Reported Biological Activity | Compound Class | Reference |

| Cytostatic (Anticancer) | 2-Aminothiophene-3-carboxylic acid ester derivatives | nih.gov |

| VEGFR-2 Inhibition | Ortho-amino thiophene carboxamide derivatives | nih.gov |

| Anti-inflammatory | 2-Aminothiophene analogs | tandfonline.com |

| Antileishmanial | 2-Aminothiophene derivatives | mdpi.com |

| GLP-1R Modulation | 2-Aminothiophene derivatives | nih.gov |

Novel Applications in Material Science

Thiophene-based molecules are renowned for their applications in organic electronics due to their excellent charge-transport properties and chemical stability. researchgate.net They are fundamental building blocks for organic semiconductors used in a variety of devices.

Organic Electronics: Substituted thiophenes and oligothiophenes are crucial components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govmdpi.com The electronic properties of these materials can be finely tuned by altering the substituents on the thiophene ring.